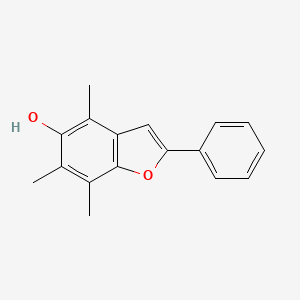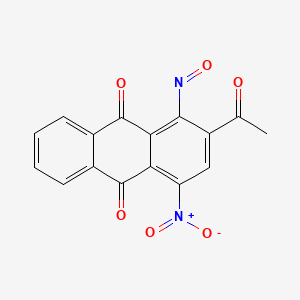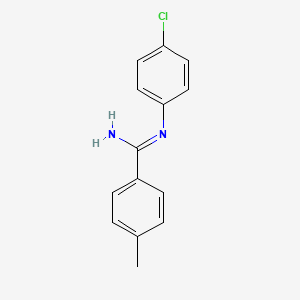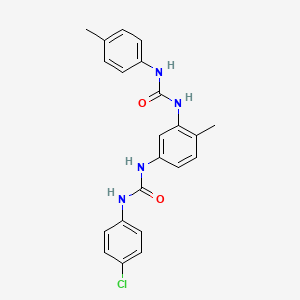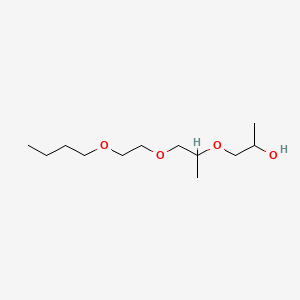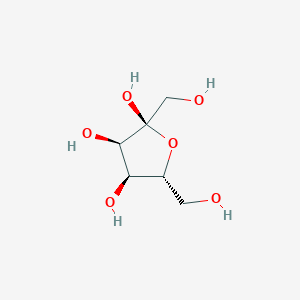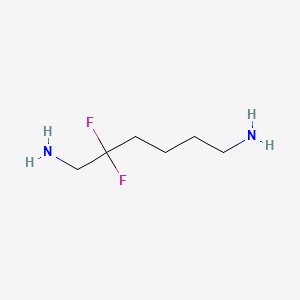
2,2-Difluoro-1,6-hexanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,6-hexanediamine is an organic compound with the molecular formula C6H14F2N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane chain, with two fluorine atoms substituted at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,6-hexanediamine typically involves the fluorination of 1,6-hexanediamine. One common method is the reaction of 1,6-hexanediamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the starting material 1,6-hexanediamine can be mixed with a fluorinating agent and passed through a micro fixed-bed reactor packed with a suitable catalyst. This method allows for precise control of reaction conditions, leading to high purity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1,6-hexanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine groups can be oxidized to form corresponding nitro or nitrile compounds, or reduced to form secondary or tertiary amines.
Condensation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of nitro or nitrile compounds.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
2,2-Difluoro-1,6-hexanediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1,6-hexanediamine involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical pathways. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylenediamine: A similar diamine with no fluorine substitution.
1,6-Hexanediamine: The parent compound without fluorine atoms.
2,2-Difluoro-1,3-propanediamine: A shorter chain diamine with similar fluorine substitution.
Uniqueness
2,2-Difluoro-1,6-hexanediamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it valuable in applications where these properties are desired .
Propriétés
Numéro CAS |
22232-16-2 |
|---|---|
Formule moléculaire |
C6H14F2N2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,2-difluorohexane-1,6-diamine |
InChI |
InChI=1S/C6H14F2N2/c7-6(8,5-10)3-1-2-4-9/h1-5,9-10H2 |
Clé InChI |
FRXROEAYBFAFLH-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




